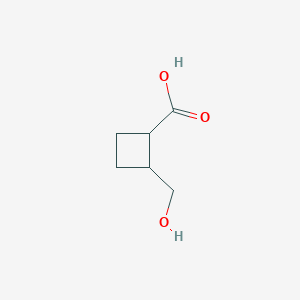

2-(Hydroxymethyl)cyclobutane-1-carboxylic acid

Description

Contextualization of Cyclobutane (B1203170) Derivatives in Stereoselective Synthesis and Molecular Design

Cyclobutane derivatives are increasingly recognized for their utility in molecular design, particularly in the field of medicinal chemistry. nih.gov The cyclobutane ring is the second most strained monocarbocycle, which imparts a unique, puckered three-dimensional structure. nih.gov This distinct conformation provides a level of rigidity not found in more flexible acyclic or larger cyclic systems, making it an attractive scaffold for controlling the spatial orientation of substituents. nih.govnih.gov

In drug discovery, the incorporation of a cyclobutane motif can offer several advantages, including:

Conformational Restriction: By locking flexible chains into a more defined geometry, cyclobutanes can increase a molecule's binding affinity and selectivity for a biological target. nih.gov

Improved Metabolic Stability: The strained ring can block metabolically vulnerable sites within a drug candidate. nih.govnih.gov

Enhanced Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons by introducing a cyclobutane ring can lead to improved solubility. nih.gov

Pharmacophore Presentation: The rigid skeleton serves as a platform to precisely position key pharmacophoric groups. nih.gov

The synthesis of these derivatives often requires sophisticated methods to control stereochemistry. Techniques such as [2+2] photocycloadditions, ring expansions, and catalyst-controlled C-H functionalization have been developed to produce enantiomerically enriched cyclobutanes. nih.govmdpi.comund.edu The ability to stereoselectively synthesize complex cyclobutanes is crucial for exploring their potential in creating structurally novel and biologically active compounds. mdpi.comacs.org

Significance of Functional Group Vicinality: Hydroxymethyl and Carboxylic Acid Moieties on the Cyclobutane Core

The specific placement of hydroxymethyl and carboxylic acid groups at adjacent positions (a 1,2-disubstitution pattern) on the cyclobutane ring is of considerable chemical significance. While 1,2-disubstituted cyclobutanes remain somewhat underrepresented in chemical libraries, they are gaining interest as valuable fragments for drug discovery. researchgate.net

The hydroxymethyl group (-CH₂OH) is a primary alcohol that can act as both a hydrogen bond donor and acceptor. It also serves as a versatile synthetic handle for further chemical modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion into an ether, ester, or amine. The carboxylic acid group (-COOH) is a cornerstone functional group in many pharmaceuticals, capable of forming strong hydrogen bonds and ionic interactions.

Placing these two functional groups in a vicinal relationship on a semi-rigid cyclobutane core fixes their relative spatial orientation. This conformational constraint is a key feature in rational drug design, where the precise positioning of interacting groups is paramount for effective binding to a protein or enzyme active site. The stereochemistry of the substitution (cis or trans) further defines this three-dimensional arrangement, offering distinct vectors for molecular recognition. For instance, the intramolecular hydrogen bonding observed in cis-cyclobut-1-ene-1,2-dicarboxylic acid significantly influences its reactivity in cycloaddition reactions, highlighting how functional group proximity on this scaffold can dictate chemical behavior. rsc.org

Overview of Academic Research Trajectories for 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid

While direct academic literature focusing specifically on this compound is limited, its potential can be inferred from research on analogous structures. The primary research trajectory for this compound is its use as a versatile bifunctional building block in organic synthesis.

The presence of two distinct and reactive functional groups, a primary alcohol and a carboxylic acid, allows for selective and sequential chemical transformations. This makes it an ideal starting material for creating libraries of more complex molecules. For example, research into fluoroalkyl-containing cyclobutanes, which are valuable for medicinal chemistry, has utilized ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (a positional isomer and ester derivative of the title compound) as a key starting material. nuph.edu.ua In these syntheses, the hydroxymethyl group is converted into various fluoroalkyl moieties, and the ester is hydrolyzed to the carboxylic acid or converted to an amine via a Curtius rearrangement. nuph.edu.ua

Furthermore, cyclobutane dicarboxylic acids have been explored as bio-based alternatives to petroleum-derived diacids for the synthesis of polymers. und.edunih.gov The unique semi-rigid nature of the cyclobutane ring can impart novel thermal and mechanical properties to these materials. nih.gov Although the title compound is not a diacid, its structure lends itself to the synthesis of functionalized polyesters or polyamides, where the hydroxymethyl group can be incorporated into the polymer backbone or serve as a pendant group for further derivatization.

The development of synthetic routes to access novel 1,2-disubstituted cyclobutane building blocks is an active area of research, with applications aimed at expanding the available chemical space for drug discovery. researchgate.netresearchgate.net Therefore, the academic trajectory for this compound is projected to be as a key intermediate, enabling the synthesis of novel chiral scaffolds with potential pharmaceutical or material science applications. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-3-4-1-2-5(4)6(8)9/h4-5,7H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOXKJJHESIUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches for 2 Hydroxymethyl Cyclobutane 1 Carboxylic Acid and Its Chiral Analogs

Historical Evolution of Cyclobutane (B1203170) Ring Synthesis Methodologies

The synthesis of the cyclobutane ring, a motif of increasing interest in medicinal chemistry, has evolved significantly since its first reported synthesis in 1907. nih.gov Historically, the inherent ring strain of cyclobutanes made their formation challenging. baranlab.org Early methods often resulted in low yields and lacked stereocontrol. Over the decades, a diverse array of synthetic strategies has been developed to access this valuable four-membered ring system.

Key historical developments in cyclobutane synthesis include:

[2+2] Cycloaddition Reactions: This has become one of the most powerful and widely used methods for constructing cyclobutane rings. kib.ac.cnacs.org Both thermal and photochemical variants have been extensively explored. libretexts.org The photodimerization of olefins was one of the earliest examples of this reaction type. acs.org

Ring Contraction and Expansion Reactions: Methods such as the contraction of pyrrolidines have been developed for the stereoselective synthesis of substituted cyclobutanes. ntu.ac.uk

Intramolecular Cyclization: The ring closure of suitably functionalized acyclic precursors has also been a common strategy, though often entropically disfavored. nih.gov

C–H Functionalization: More recently, C–H activation and functionalization logic has been applied to the synthesis of complex cyclobutanes, offering novel disconnections and synthetic routes. acs.org

These foundational methodologies have paved the way for the more sophisticated and stereocontrolled approaches discussed in the subsequent sections for the synthesis of complex targets like 2-(hydroxymethyl)cyclobutane-1-carboxylic acid.

Total Synthesis Approaches for this compound

The total synthesis of this compound and its stereoisomers requires precise control over the relative and absolute stereochemistry of the two substituents on the cyclobutane ring. Various strategies have been developed to achieve this, leveraging principles of stereoselective, enantioselective, and diastereoselective synthesis.

Stereoselective and Enantioselective Synthesis Pathways

The synthesis of specific stereoisomers of substituted cyclobutanes often necessitates the use of chiral starting materials, auxiliaries, or catalysts. A unified synthesis of all four stereoisomers of the closely related 2-(aminomethyl)cyclobutane-1-carboxylic acid has been reported, providing a blueprint for accessing the hydroxymethyl analog. researchgate.net This approach utilizes a photochemical [2+2] cycloaddition reaction as the key step to construct the cyclobutane ring with a cis configuration. researchgate.net The subsequent separation of diastereomers and chemical manipulation of the functional groups allows for the isolation of all possible stereoisomers. researchgate.net

Enantioselective approaches aim to directly produce one enantiomer in excess. This can be achieved through various methods, including:

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction, after which it is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst can be used to generate a large amount of an enantioenriched product. This is often the most efficient method for enantioselective synthesis. rsc.org

A notable example of an enantioselective synthesis of functionalized cyclobutanes involves a rhodium/diene-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutenes, which has been shown to produce chiral cyclobutanes with high enantioselectivity. semanticscholar.org While not directly applied to this compound, this methodology demonstrates the potential of asymmetric catalysis in this area.

Diastereoselective Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters created in a single reaction. In the context of this compound, this means controlling the cis or trans relationship between the hydroxymethyl and carboxylic acid groups.

A diastereoselective synthesis of cyclobutane hydroxy acids has been reported, which could be adapted for the synthesis of the target molecule. nih.gov This method involves the double-alkylation of the dianion of a substituted acetic acid with epichlorohydrin, leading to a single diastereomer of the cyclobutane product. nih.gov The stereochemical outcome is rationalized by the formation of a magnesium chelate that directs the final ring-closing alkylation. nih.gov

Another approach to diastereoselective cyclobutane synthesis involves the Michael addition onto cyclobutene (B1205218) derivatives. researchgate.netnih.gov This strategy has been used to synthesize N-heterocycle-substituted cyclobutanes with high diastereoselectivity. researchgate.netnih.gov

The following table summarizes some diastereoselective methods for cyclobutane synthesis:

| Method | Key Features | Diastereoselectivity | Reference |

| Double-Alkylation | Scalable, uses inexpensive starting materials. | High (single diastereomer) | nih.gov |

| Michael Addition | Efficient formation of substituted cyclobutanes. | High | researchgate.netnih.gov |

| Rh(III)-Catalyzed C-C Cleavage | Novel reaction pathway for highly substituted cyclobutanes. | High | acs.org |

Asymmetric Catalysis in Cyclobutane Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclobutanes. rsc.org This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess. Several catalytic asymmetric methods have been developed for the construction of cyclobutane rings.

Examples of asymmetric catalysis in cyclobutane synthesis include:

Copper(II)/SaBOX-Catalyzed [2+2] Cycloaddition: This system has been used for the highly diastereoselective and enantioselective [2+2] cycloaddition of methylidenemalonate and multisubstituted alkenes, affording optically active cyclobutanes in high yields and with excellent stereocontrol. acs.org

Rhodium-Catalyzed Asymmetric 1,4-Addition: The use of chiral diene ligands in rhodium-catalyzed 1,4-additions of arylboronic acids to cyclobutenes has enabled the efficient synthesis of chiral cyclobutanes with high diastereo- and enantioselectivity. semanticscholar.org

Organocatalyzed [2+2] Cycloadditions: Chiral aminocatalysts have been employed in formal enantioselective [2+2] cycloaddition reactions, demonstrating the utility of organocatalysis in this field. nih.gov

Iridium-Catalyzed Asymmetric Allylic Etherification/[2+2] Photocycloaddition: A cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched cyclobutane derivatives. chemistryviews.org

These catalytic asymmetric methods offer efficient and atom-economical routes to chiral cyclobutanes and hold significant promise for the synthesis of enantiopure this compound and its analogs.

Key Cyclobutane Ring-Forming Reactions

The construction of the cyclobutane ring is the cornerstone of any synthesis of this compound. Among the various methods available, [2+2] cycloaddition reactions are arguably the most versatile and widely employed.

[2+2] Cycloaddition Reactions (Thermal and Photochemical)

[2+2] cycloaddition reactions involve the union of two doubly bonded systems to form a four-membered ring. kib.ac.cn These reactions can be initiated either thermally or photochemically, and each method has its own set of advantages and limitations.

Thermal [2+2] Cycloadditions:

Thermally initiated [2+2] cycloadditions are often stereospecific and are particularly effective for the reaction of ketenes with alkenes. libretexts.org The thermal [2+2] cycloaddition of dichloroketene (B1203229) with benzyl (B1604629) vinyl ether, for example, has been used to prepare a cyclobutanone (B123998) precursor that could potentially be converted to the target molecule. acs.org

Photochemical [2+2] Cycloadditions:

Photochemical [2+2] cycloadditions are a powerful method for the synthesis of cyclobutanes, especially in the context of natural product synthesis. researchgate.netnih.gov These reactions are typically carried out by irradiating a solution of two alkenes with UV light. acs.org The reaction often proceeds through a triplet excited state, which can lead to the formation of a mixture of stereoisomers. baranlab.org However, high levels of stereocontrol can be achieved in intramolecular reactions or by using chiral templates. nih.gov

A key example is the aforementioned synthesis of the stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, where a photochemical [2+2] cycloaddition between ethylene (B1197577) and a chiral unsaturated γ-lactam is the pivotal step in forming the cyclobutane ring. researchgate.net This strategy highlights the power of photochemical methods in constructing complex cyclobutane-containing molecules.

The following table provides a comparison of thermal and photochemical [2+2] cycloaddition reactions:

| Feature | Thermal [2+2] Cycloaddition | Photochemical [2+2] Cycloaddition |

| Initiation | Heat | Light (UV or visible) |

| Typical Substrates | Ketenes, allenes, electron-deficient alkenes | A wide variety of alkenes |

| Stereochemistry | Often stereospecific | Can be non-stereospecific, but can be controlled |

| Scope | More limited in scope | Broad scope, widely used in natural product synthesis |

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful strategy for the stereocontrolled synthesis of cyclobutane rings, including the core structure of this compound. These methods often rely on the formation of a new carbon-carbon bond within a single molecule, which can offer advantages in controlling stereochemistry due to the cyclic transition states involved.

One notable approach involves the intramolecular [2+2] photocycloaddition of diolefin substrates. In this method, a molecule containing two tethered alkene functionalities is irradiated with light, often in the presence of a photosensitizer, to induce a cycloaddition reaction that forms the cyclobutane ring. The length and nature of the tether between the two olefins are crucial for the success of the reaction and for determining the stereochemical outcome. For instance, the use of chiral auxiliaries on the tether can guide the facial selectivity of the cycloaddition, leading to the formation of enantiomerically enriched cyclobutane products.

Another strategy is the intramolecular reductive aldol-type cyclization. This reaction can be catalyzed by transition metals, such as rhodium complexes. beilstein-journals.org For example, substrates containing both an α,β-unsaturated ester and a ketone or aldehyde can undergo cyclization to form β-hydroxy lactones, which can be further manipulated to yield substituted cyclobutanes. beilstein-journals.org The diastereoselectivity of such reactions is often influenced by the catalyst and reaction conditions employed. beilstein-journals.org

Furthermore, intramolecular cyclization can be achieved through radical-mediated processes. For instance, a radical generated at one position in a molecule can add to a suitably placed double or triple bond, leading to the formation of a cyclobutane ring. The regioselectivity of the cyclization is governed by Baldwin's rules, with 4-exo-trig cyclizations being favored for the formation of four-membered rings.

Acid- or base-promoted intramolecular cyclizations of appropriately functionalized precursors can also be employed. elsevierpure.com For example, a δ-hydroxy acid can undergo intramolecular esterification (lactonization) to form a δ-lactone, a six-membered ring. youtube.com While this specific example does not form a cyclobutane, the principle of using functional groups to drive ring closure is applicable to the synthesis of four-membered rings with suitable precursors.

The table below summarizes some intramolecular cyclization strategies that can be adapted for the synthesis of functionalized cyclobutanes.

| Cyclization Strategy | Key Features | Potential for Stereocontrol |

| Intramolecular [2+2] Photocycloaddition | Formation of two C-C bonds; requires tethered diolefins. | High, through chiral auxiliaries or catalysts. |

| Intramolecular Reductive Aldol-type Cyclization | Transition-metal catalyzed; forms β-hydroxy carbonyl compounds. beilstein-journals.org | Good to excellent, dependent on catalyst and substrate. beilstein-journals.org |

| Intramolecular Radical Cyclization | Radical addition to an unsaturated bond; follows Baldwin's rules. | Can be controlled by substrate stereochemistry. |

| Acid/Base Promoted Cyclization | Utilizes functional groups to drive ring closure. elsevierpure.com | Dependent on the nature of the precursor and reaction conditions. |

Radical and Photochemical Cyclization Methods

Radical and photochemical cyclizations are powerful tools for the construction of the cyclobutane core of this compound, often proceeding under mild conditions and with high functional group tolerance. nih.gov

Photochemical [2+2] Cycloaddition: This is one of the most common methods for synthesizing cyclobutane rings. harvard.eduresearchgate.net It involves the light-induced reaction of two alkene units to form a four-membered ring. acs.orgnsf.gov This reaction can be performed in an intermolecular fashion, where two separate alkene molecules react, or intramolecularly, as discussed in the previous section. For the synthesis of specifically substituted cyclobutanes, the intermolecular [2+2] photocycloaddition of an appropriately substituted alkene with a suitable reaction partner is a key strategy. The regioselectivity and stereoselectivity of these reactions can often be controlled by the electronic and steric properties of the substituents on the alkenes. scribd.com For example, the use of chiral templates or catalysts can induce enantioselectivity in the cycloaddition. mdpi.com A notable application is the template-directed photodimerization of cinnamic acids to produce truxinic acid analogues, demonstrating high diastereoselectivity. thieme-connect.com

Radical Cyclization: Radical-mediated reactions offer a complementary approach to cyclobutane synthesis. One common method involves the generation of a radical species that can then undergo a 4-exo-trig cyclization onto a double bond. For instance, the reduction of a δ-halo-α,β-unsaturated ester can generate a radical that cyclizes to form a cyclobutane ring. The success of these reactions often depends on the careful choice of radical precursor, initiator, and reaction conditions.

More recently, photoredox catalysis has emerged as a versatile platform for radical-based cyclobutane synthesis. nih.gov These methods utilize a photocatalyst that, upon excitation with visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. acs.org For example, a photoredox-catalyzed deboronative radical addition-polar cyclization cascade has been developed for the synthesis of structurally diverse cyclobutanes. nih.gov This approach involves the generation of a radical from an alkylboronic ester, which then adds to an electron-deficient alkene. A subsequent reduction and polar 4-exo-tet cyclization with a pendant alkyl halide completes the formation of the cyclobutane ring. nih.gov

A photoredox strain-release/ nih.govnih.gov-rearrangement cascade using bicyclo[1.1.0]butanes (BCBs) has also been established for synthesizing polysubstituted cyclobutanes. nih.gov In this process, a nucleophilic radical adds to the central C–C σ-bond of the BCB, driven by the release of ring strain. nih.gov This is followed by a single-electron reduction and an intramolecular Claisen-type rearrangement to yield the functionalized cyclobutane product. nih.gov

The following table provides a comparative overview of these methods:

| Method | Mechanism | Key Features |

| Photochemical [2+2] Cycloaddition | [2π + 2π] cycloaddition of two alkenes upon photoexcitation. acs.orgnsf.gov | Widely applicable, can be inter- or intramolecular. Stereoselectivity can be controlled. scribd.com |

| Traditional Radical Cyclization | Generation of a radical followed by 4-exo-trig cyclization. | Utilizes radical precursors and initiators. |

| Photoredox-Catalyzed Radical Cyclization | Single-electron transfer from a photocatalyst to generate radical intermediates. nih.govacs.org | Mild reaction conditions, high functional group tolerance. nih.gov |

| Bicyclobutane Ring-Opening | Radical addition to bicyclobutanes followed by rearrangement. nih.gov | Utilizes strained rings to drive the reaction. nih.gov |

Functional Group Interconversions and Controlled Manipulations

Following the construction of the cyclobutane core, functional group interconversions are crucial for arriving at the target molecule, this compound, and its analogs. These transformations must be performed with high selectivity to avoid unwanted side reactions.

Carboxylic Acid Functionalization and Modifications

The carboxylic acid group in cyclobutane derivatives is a versatile handle for a wide range of chemical modifications. Standard transformations such as esterification, amidation, and reduction to the corresponding alcohol are readily achievable using well-established protocols.

For instance, esterification can be accomplished under Fischer conditions using an alcohol in the presence of a catalytic amount of strong acid. Alternatively, milder methods involving coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed, which are particularly useful for sensitive substrates. acs.org Amide formation can be similarly achieved by reacting the carboxylic acid with an amine in the presence of a suitable coupling agent.

Reduction of the carboxylic acid to the primary alcohol can be performed using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent is critical to ensure chemoselectivity, especially in the presence of other reducible functional groups.

Furthermore, the carboxylic acid can be converted into other functional groups. For example, a Curtius, Schmidt, or Hofmann rearrangement can be used to transform the carboxylic acid into an amine, providing access to aminocyclobutane derivatives. The carboxylic acid can also be converted to an acyl halide, which is a highly reactive intermediate for various nucleophilic acyl substitution reactions.

Hydroxymethyl Group Transformations (e.g., Oxidation, Nucleophilic Substitution)

The hydroxymethyl group offers numerous possibilities for further functionalization. Oxidation of the primary alcohol to an aldehyde can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid. Further oxidation to the carboxylic acid can be accomplished with stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

The hydroxyl group is also a good leaving group after conversion to a tosylate, mesylate, or halide. This allows for nucleophilic substitution reactions to introduce a variety of other functional groups. For example, reaction with sodium azide (B81097) (NaN₃) followed by reduction can yield the corresponding aminomethyl derivative. Similarly, displacement with cyanide (CN⁻) followed by hydrolysis provides a route for chain extension, leading to a cyclobutaneacetic acid derivative.

The table below summarizes some key transformations of the hydroxymethyl group.

| Transformation | Reagents | Product Functional Group |

| Oxidation to Aldehyde | PCC, Dess-Martin periodinane | Aldehyde |

| Oxidation to Carboxylic Acid | KMnO₄, Jones reagent | Carboxylic Acid |

| Conversion to Tosylate/Mesylate | TsCl/MsCl, pyridine | Tosylate/Mesylate |

| Nucleophilic Substitution (e.g., with N₃⁻) | NaN₃ | Azide |

| Nucleophilic Substitution (e.g., with CN⁻) | NaCN | Nitrile |

Scalable Synthesis and Process Optimization for Multigram Quantities

The transition from a laboratory-scale synthesis to a scalable process capable of producing multigram quantities of this compound presents several challenges. Process optimization is crucial to ensure safety, efficiency, cost-effectiveness, and reproducibility on a larger scale.

Key considerations for scalable synthesis include:

Reagent Selection: Reagents that are expensive, toxic, or difficult to handle on a large scale should be replaced with safer and more economical alternatives whenever possible. For example, the use of highly flammable solvents or pyrophoric reagents may require specialized equipment and handling procedures.

Reaction Conditions: Optimization of reaction parameters such as temperature, concentration, reaction time, and catalyst loading is essential to maximize yield and minimize side product formation. The use of design of experiments (DoE) can be a powerful tool to systematically explore the reaction space and identify optimal conditions.

Purification Methods: Chromatographic purification, which is common in laboratory-scale synthesis, is often not practical for large-scale production. Alternative purification methods such as crystallization, distillation, or extraction should be developed. Crystallization is often the preferred method for final product purification as it can provide high purity in a single step.

Process Safety: A thorough safety assessment of all steps in the synthetic route is necessary to identify and mitigate potential hazards. This includes considering the thermal stability of intermediates and reaction mixtures, the potential for runaway reactions, and the safe handling of all chemicals.

Waste Management: The environmental impact of the synthesis should be considered, and efforts should be made to minimize waste generation. This can be achieved by improving reaction efficiency, recycling solvents, and using catalytic methods where possible.

For the synthesis of this compound, a scalable route might involve a key [2+2] cycloaddition step. Optimization of this step could focus on using a more efficient and recyclable photosensitizer or catalyst, as well as exploring flow chemistry setups which can offer better control over reaction parameters and improved safety for photochemical reactions. Subsequent functional group manipulations would need to be robust and high-yielding, with a focus on developing non-chromatographic purification methods. For instance, the hydrolysis of an ester precursor to the final carboxylic acid could be followed by a crystallization step to isolate the pure product.

Reactivity Profiles and Mechanistic Investigations of 2 Hydroxymethyl Cyclobutane 1 Carboxylic Acid

Chemical Reactions of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Decarboxylation, Reduction)

The carboxylic acid group is a versatile functional handle that undergoes a variety of well-established transformations.

Esterification: The carboxylic acid can be converted to its corresponding ester via several methods. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a common approach. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing the water byproduct. youtube.com Alternatively, esters can be formed under milder, non-acidic conditions, for example, through alkylation of the carboxylate salt with an alkyl halide or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). msu.educommonorganicchemistry.com

Amidation: Direct condensation of the carboxylic acid with an amine to form an amide typically requires high temperatures to drive off water. mdpi.com More commonly, the carboxylic acid is first activated using a coupling agent to facilitate amide bond formation under milder conditions. researchgate.net Enzymatic catalysis, for instance using Candida antarctica lipase, also provides a route for amidation in a non-solvent system. researchgate.net

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO2) from simple cyclobutanecarboxylic acids is not a facile process. thieme-connect.deorgsyn.org Decarboxylation reactions are most effective when the resulting carbanion is stabilized, such as by an adjacent carbonyl group (β-keto acids) or through specific reaction conditions like the Barton decarboxylation. organic-chemistry.orgmasterorganicchemistry.com For 2-(hydroxymethyl)cyclobutane-1-carboxylic acid, decarboxylation would require harsh conditions and is not a typical reaction pathway unless other activating groups are present.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which in this case would yield cyclobutane-1,2-diyldimethanol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Table 1: Summary of Reactions at the Carboxylic Acid Moiety

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (e.g., CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine (e.g., R-NH₂), Coupling Agent | Amide |

| Decarboxylation | Heat (typically requires activating group) | Alkane (loss of CO₂) |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol |

Chemical Reactions of the Hydroxymethyl Group (e.g., Oxidation, Etherification, Substitution)

The primary alcohol of the hydroxymethyl substituent exhibits reactivity characteristic of its functional group class.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. Oxidation to the carboxylic acid would result in the formation of cyclobutane-1,2-dicarboxylic acid.

Etherification: The alcohol can be converted to an ether, for example, through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Substitution: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. libretexts.org For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the hydroxymethyl group into a chloromethyl or bromomethyl group, respectively, which can then be displaced by various nucleophiles.

Table 2: Summary of Reactions at the Hydroxymethyl Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Oxidation (mild) | PCC, Dess-Martin periodinane | Aldehyde |

| Oxidation (strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Etherification | 1. NaH, 2. R-Br | Ether |

| Substitution (to Halide) | SOCl₂, PBr₃ | Alkyl Halide |

Intramolecular Cyclization and Rearrangement Pathways

The proximity of the carboxylic acid and hydroxymethyl groups allows for intramolecular reactions, most notably lactonization. Under acid-catalyzed conditions, the hydroxyl group can act as a nucleophile, attacking the protonated carbonyl of the carboxylic acid to form a cyclic ester, known as a lactone. masterorganicchemistry.comyoutube.com This intramolecular Fischer esterification results in a bicyclic lactone structure. The feasibility and rate of this cyclization are heavily influenced by the stereochemical relationship between the two substituents.

Rearrangement pathways are also a key feature of strained four-membered rings. While this specific molecule may not undergo rearrangement readily, related cyclobutane (B1203170) systems demonstrate pathways such as ring contraction. For example, the benzilic acid rearrangement of cyclobutane-1,2-dione, a related oxidized derivative, involves a base-catalyzed ring contraction to form a 1-hydroxycyclopropane-1-carboxylate. beilstein-journals.orglibretexts.org Such rearrangements are often driven by the release of ring strain.

Stereochemical Control and Regioselectivity in Reactions

The stereochemistry of the substituents on the cyclobutane ring is critical in determining the molecule's reactivity.

Stereochemical Control: The molecule can exist as cis and trans diastereomers. In the cis isomer, the carboxylic acid and hydroxymethyl groups are on the same face of the ring, placing them in close proximity. This arrangement is highly conducive to intramolecular cyclization to form a lactone. In contrast, the trans isomer, with substituents on opposite faces, cannot undergo intramolecular cyclization without bond cleavage or ring isomerization. Therefore, the stereochemistry of the starting material exerts significant control over the reaction products.

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the context of this compound, regioselectivity questions arise when using reagents that could potentially react with either the acid or the alcohol. For example, in a reduction using a limited amount of a borane reagent, selectivity between the more reactive carboxylic acid and the less reactive alcohol would be a key consideration. Similarly, in palladium-catalyzed C-H activation reactions on related cyclobutane carboxylic acids, the directing effect of the carboxyl group typically favors functionalization at the β-position, though transannular γ-functionalization can be achieved with specific ligands. nih.gov

Computational and Experimental Approaches to Mechanism Elucidation

Understanding the detailed mechanisms of the reactions involving this compound requires a combination of experimental and computational methods.

Experimental Approaches: Kinetic studies can determine reaction rates and the influence of reactant concentrations, providing insight into the rate-determining step. Isotopic labeling, where an atom is replaced by its isotope (e.g., ¹⁸O in the hydroxyl group), can be used to trace the path of atoms during a reaction, which is particularly useful in elucidating the mechanism of esterification and cyclization. Spectroscopic techniques like NMR and IR can be employed to identify and characterize reaction intermediates and products.

Computational Approaches: Computational chemistry offers powerful tools for investigating reaction mechanisms. researchgate.net Density Functional Theory (DFT) calculations can be used to model the potential energy surface of a reaction. These calculations can determine the geometries and energies of reactants, transition states, and products. scirp.org For instance, a computational study on the base-catalyzed reaction of cyclobutane-1,2-dione evaluated different possible reaction paths, calculating the Gibbs free energies of activation to determine the most feasible pathway, which was found to be a benzilic acid type rearrangement. beilstein-journals.org Similar computational methods could be applied to predict the favorability of lactonization for the cis isomer of this compound compared to intermolecular reactions.

Ring Strain Effects on Reactivity and Stability

The cyclobutane ring is characterized by significant ring strain, which arises from two main factors: angle strain and torsional strain. wikipedia.orglibretexts.org

Angle Strain: The internal C-C-C bond angles in a puckered cyclobutane ring are around 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This deviation leads to less effective orbital overlap and weaker C-C bonds, increasing the molecule's potential energy. unizin.orgmasterorganicchemistry.com

Torsional Strain: The puckered conformation of cyclobutane reduces, but does not eliminate, the eclipsing interactions between hydrogen atoms on adjacent carbon atoms. wikipedia.org

This inherent strain, with a value of approximately 26.3 kcal/mol for cyclobutane, makes the ring less stable than its acyclic or larger-ring counterparts. wikipedia.orgmasterorganicchemistry.com The high strain energy can act as a thermodynamic driving force for reactions that lead to ring-opening or rearrangements to less strained systems. wikipedia.org For instance, the reactivity of the functional groups attached to the ring can be influenced by changes in hybridization at the ring carbons during a reaction. A transition state that relieves some of the ring strain will be lower in energy, leading to an accelerated reaction rate. Research on cyclobutane-containing anhydrides has shown that the ring strain generated by fusing the cyclobutane to another ring can create a balance between stability and reactivity. researchgate.net

Strategic Derivatization and Analog Synthesis of 2 Hydroxymethyl Cyclobutane 1 Carboxylic Acid for Diverse Applications

Synthesis of Ester and Amide Derivatives

The presence of both a carboxylic acid and a hydroxyl group on the 2-(hydroxymethyl)cyclobutane-1-carboxylic acid scaffold allows for straightforward derivatization to esters and amides, which are fundamental modifications in medicinal chemistry for modulating properties such as solubility, stability, and cell permeability.

Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, can be employed to convert the carboxylic acid moiety into a variety of ester derivatives. Alternatively, for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction between the carboxylic acid and an alcohol under milder conditions.

Amide synthesis is similarly versatile. The carboxylic acid can be activated to form an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine to yield the corresponding amide. youtube.com A more common and milder approach involves the use of peptide coupling reagents. For instance, EDC can be used to couple the carboxylic acid with amines, including functionalized amines like 8-aminoquinoline (B160924), to produce stable amide derivatives. These methods provide access to a broad library of amides with diverse substituents.

Table 1: Representative Amide Synthesis Conditions

| Carboxylic Acid Precursor | Amine | Coupling Reagent | Product | Reference |

|---|---|---|---|---|

| Cyclobutane (B1203170) Carboxylic Acid | 8-aminoquinoline | EDC | Cyclobutane-8-aminoquinoline amide |

Preparation of Ether and Acetal (B89532) Derivatives

The hydroxymethyl group on the cyclobutane ring is a key handle for the synthesis of ether and acetal derivatives, introducing further structural diversity and modulating the molecule's polarity and hydrogen bonding capacity.

Ether derivatives are commonly synthesized via the Williamson ether synthesis. youtube.commasterorganicchemistry.comtransformationtutoring.comkhanacademy.org This SN2 reaction involves the deprotonation of the primary alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether. youtube.commasterorganicchemistry.com This method is highly efficient for primary alcohols and allows for the introduction of a wide range of alkyl and aryl groups. masterorganicchemistry.com

Acetal derivatives are typically formed from the reaction of a carbonyl compound (an aldehyde or ketone) with an alcohol under acidic conditions. While the parent compound lacks a carbonyl for direct acetalization, related cyclobutane analogs containing a ketone or aldehyde function can be readily converted to acetals. These acetals can serve as protecting groups for the carbonyl functionality, which is advantageous in multi-step syntheses where the carbonyl group needs to be shielded from nucleophilic or basic reagents. total-synthesis.comlibretexts.org For example, a 3-oxocyclobutane-1-carboxylic acid derivative could be reacted with ethylene (B1197577) glycol in the presence of an acid catalyst to form a cyclic acetal (a 1,3-dioxolane). total-synthesis.com

Table 2: Common Reactions for Ether and Acetal Synthesis

| Functional Group | Reagents | Product Type | Key Features | References |

|---|---|---|---|---|

| Hydroxymethyl | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | Ether | SN2 mechanism; best for primary halides. | youtube.commasterorganicchemistry.com |

Halogenation and Introduction of Fluorinated Substituents

The introduction of halogens, particularly fluorine, into organic molecules is a widely used strategy in drug design to alter metabolic stability, binding affinity, and lipophilicity. Both the hydroxymethyl group and the carboxylic acid can serve as starting points for such modifications.

The hydroxymethyl group can be converted to an alkyl halide through various methods. The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane (e.g., CCl₄ or CBr₄), provides a mild method for converting primary and secondary alcohols into the corresponding alkyl chlorides or bromides with inversion of stereochemistry. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgnrochemistry.com

Fluorination of the hydroxymethyl group can be achieved using specialized reagents. Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for converting alcohols to alkyl fluorides. orgsyn.orgresearchgate.netsigmaaldrich.comresearchgate.net An alternative strategy involves a two-step process where the alcohol is first converted to a good leaving group, such as a mesylate, and then displaced by a fluoride (B91410) source like tetramethylammonium (B1211777) fluoride (TMAF). nuph.edu.uanuph.edu.ua This approach has been successfully used to synthesize 1-(fluoromethyl)cyclobutanecarboxylic acid from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. nuph.edu.uanuph.edu.ua

The carboxylic acid itself can also be a site for introducing fluorine. Deoxyfluorination reagents can convert carboxylic acids into acyl fluorides, which are versatile synthetic intermediates. researchgate.netsigmaaldrich.comnih.gov

Table 3: Selected Halogenation and Fluorination Methods

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Name/Type | References |

|---|---|---|---|---|

| Hydroxymethyl | PPh₃, CCl₄/CBr₄ | Chloromethyl/Bromomethyl | Appel Reaction | alfa-chemistry.comwikipedia.orgorganic-chemistry.org |

| Hydroxymethyl | DAST or Deoxo-Fluor® | Fluoromethyl | Deoxyfluorination | researchgate.netsigmaaldrich.com |

| Hydroxymethyl | 1. MsCl, base2. TMAF | Fluoromethyl | Mesylation-Fluoride Displacement | nuph.edu.uanuph.edu.ua |

Synthesis of Nitrogen-Containing Analogs (e.g., Aminocyclobutane Carboxylic Acids)

Incorporating nitrogen atoms into the cyclobutane scaffold can significantly impact the biological activity of the resulting analogs, as nitrogen-containing functional groups can act as hydrogen bond donors/acceptors or serve as basic centers. researchgate.net Cyclobutane β-amino acids, for example, are valuable building blocks for peptidomimetics. nuph.edu.ua

One strategy to introduce a nitrogen substituent involves starting from a cyclobutene (B1205218) precursor. For example, cyclobutene-1-carboxylic acid can undergo a tandem amidation/aza-Michael addition with nitrogen nucleophiles, such as benzoxazolone, to generate trans-β-N-heterocyclic cyclobutane carboximide derivatives. nuph.edu.ua These intermediates can then be further transformed to access a variety of β-amino acid derivatives. nuph.edu.ua

Another approach involves the modification of existing functional groups. For instance, a hydroxyl group can be converted into an azide (B81097), which can then be reduced to a primary amine. Alternatively, a ketone on the cyclobutane ring can be subjected to reductive amination. This process involves the formation of an imine with an amine, followed by reduction with an agent like sodium borohydride (B1222165) (NaBH₄), to yield a secondary amine. youtube.com Furthermore, the carboxylic acid can be converted to an amine via a Curtius rearrangement, which proceeds through an acyl azide intermediate. bioorganica.com.uabioorganica.com.ua

Table 4: Methods for Synthesizing Nitrogen-Containing Cyclobutane Analogs

| Precursor Type | Key Reaction | Reagents | Product Type | References |

|---|---|---|---|---|

| Cyclobutene Carboxylic Acid | Aza-Michael Addition | Nitrogen Nucleophile (e.g., Benzoxazolone) | β-Amino Acid Derivative | nuph.edu.ua |

| Cyclobutanone (B123998) | Reductive Amination | Amine (R-NH₂), NaBH₄ | Secondary Amine | youtube.com |

Scaffold Diversity Generation: Spirocyclic and Bicyclic Analogs

To explore a wider range of three-dimensional chemical space, the this compound scaffold can be elaborated into more complex spirocyclic and bicyclic systems. Spirocycles, which contain two rings connected by a single atom, are of particular interest in drug discovery due to their conformational rigidity and novel exit vectors. bioorganica.com.uabiosynth.com

Several strategies exist for the synthesis of spirocyclobutanes. One common approach is the [2+2] cycloaddition of an exocyclic alkene. biosynth.com Another method involves intramolecular ring closure. For example, an oxindole (B195798) dianion can be alkylated with an appropriate bis-electrophile like N-methylbis(2-chloroethyl)amine to construct a spirocyclic piperidine (B6355638) ring. organic-chemistry.org Additionally, the regioselective monoborylation of spirocyclobutenes provides a versatile handle for further functionalization, allowing access to a wide array of spirocyclic building blocks from a common intermediate. biosynth.com

Bicyclic analogs can also be generated from cyclobutane precursors. For instance, 2-hydroxycyclobutanone can react with carboxamide-bearing Wittig reagents to form β-N-heterocyclic-cyclobutane-fused bicyclic γ-lactones in a cascade reaction. nih.gov These rigid, fused ring systems offer unique structural motifs for further synthetic exploration.

Table 5: Strategies for Spirocyclic and Bicyclic Analog Synthesis

| Target Scaffold | Synthetic Strategy | Key Precursor | Key Features | References |

|---|---|---|---|---|

| Spirocyclic | Intramolecular Alkylation | Substituted Oxindole | Forms spiro-piperidine ring system. | organic-chemistry.org |

| Spirocyclic | Borylation of Alkene | Spirocyclobutene | Boron moiety allows for diverse functionalization. | biosynth.com |

Chiral Resolution and Enantiomeric Enrichment Techniques for Derivatives

Since many biological targets are chiral, the separation of enantiomers of this compound and its derivatives is crucial for evaluating their specific biological activities. Chiral resolution techniques are employed to separate racemic mixtures into their constituent enantiomers.

A classical and widely used method for resolving chiral carboxylic acids is through the formation of diastereomeric salts. orgsyn.org The racemic acid is treated with a chiral amine resolving agent, such as (S)-phenylethylamine, to form a pair of diastereomeric salts. orgsyn.org These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the carboxylic acid can be recovered by acidification.

Alternatively, the carboxylic acid can be covalently bonded to a chiral auxiliary, such as a chiral alcohol, to form diastereomeric esters. masterorganicchemistry.com These diastereomers can then be separated using standard chromatographic techniques, like high-performance liquid chromatography (HPLC) on a silica (B1680970) gel column. orgsyn.org After separation, the chiral auxiliary is cleaved to yield the enantiomerically pure carboxylic acids. masterorganicchemistry.com Similarly, chiral alcohols can be resolved by reacting them with a chiral carboxylic acid to form separable diastereomeric esters. For analytical purposes, derivatization with a chiral agent that introduces a UV or fluorescent tag can facilitate the separation and quantification of enantiomers by HPLC. wikipedia.org

Table 6: Chiral Resolution Techniques for Carboxylic Acid Derivatives

| Technique | Principle | Chiral Agent Example | Separation Method | References |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Formation of salts with different solubilities. | Chiral Amine (e.g., (S)-phenylethylamine) | Fractional Crystallization | orgsyn.org |

| Diastereomeric Ester Formation | Covalent bonding to a chiral auxiliary. | Chiral Alcohol | HPLC or Column Chromatography | masterorganicchemistry.comorgsyn.org |

Applications of 2 Hydroxymethyl Cyclobutane 1 Carboxylic Acid in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral, substituted cyclobutanes are significant motifs in bioactive compounds and serve as crucial intermediates in organic synthesis. nih.gov The enantiomerically pure forms of 2-(hydroxymethyl)cyclobutane-1-carboxylic acid and its derivatives are powerful chiral synthons, providing a stereochemically defined core for the synthesis of more complex molecules. nih.gov The development of catalytic asymmetric methods has facilitated the construction of such chiral cyclobutane (B1203170) rings, making them more accessible as building blocks. rsc.org

Researchers have developed divergent routes to synthesize polyfunctionalized chiral cyclobutane derivatives from readily available chiral precursors like (-)-α-pinene. nih.gov For instance, oxidative cleavage of terpenes can yield chiral cyclobutane carboxylic acids, which are then converted into key aldehyde intermediates. These intermediates undergo stereoselective Wittig-Horner condensations to produce cyclobutane dehydro amino acids. nih.gov The chirality originating from the terpene precursor dictates the configuration of new stereocenters, showcasing the utility of these cyclobutane synthons in asymmetric synthesis. nih.gov

Similarly, chiral cyclobutane β-amino acids have been employed as versatile scaffolds. Through selective transformations, additional functional groups can be introduced, creating highly adaptable chiral precursors for complex molecules, including hybrid tripeptides. core.ac.uk The inherent rigidity of the cyclobutane moiety is a key feature in these applications. core.ac.uk

Table 1: Examples of Chiral Cyclobutane Building Blocks and Their Applications

| Chiral Precursor/Building Block | Synthetic Application | Resulting Complex Molecule | Reference(s) |

| (-)-cis-Pinonic acid (from (-)-α-pinene) | Conversion to aldehyde, Wittig-Horner condensation | Cyclobutane dehydro amino acids | nih.gov |

| Protected cyclobutane β-amino acids | Selective functional group transformations, peptide coupling | Hybrid tripeptides, polyfunctional platforms | core.ac.uk |

| Cyclobutene-1-carboxylate esters | Asymmetric rhodium-catalyzed arylation | Highly substituted chiral cyclobutanes | rsc.org |

Precursor for Bioactive Scaffolds and Conformationally Restricted Analogs

The cyclobutane ring's rigid and puckered conformation is a highly sought-after feature in medicinal chemistry for designing molecules with reduced conformational flexibility. nih.govnih.govpharmablock.com This conformational restriction can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles by locking a molecule into its bioactive conformation, thus minimizing the entropic penalty upon binding to a biological target. nih.govlifechemicals.com

A prominent application is the synthesis of conformationally restricted analogs of neurotransmitters, such as γ-aminobutyric acid (GABA). nih.govnih.gov The flexible GABA molecule can adopt various conformations to bind to different receptors; introducing a cyclobutane ring restricts this flexibility. nih.gov Both cis- and trans-3-aminocyclobutane-1-carboxylic acid have been synthesized and evaluated as rigid GABA analogs. nih.gov The cis isomer, in particular, demonstrated moderate GABA-like activity, including inhibition of GABA uptake and binding to receptors. nih.gov The synthesis of such analogs often involves multi-step sequences starting from functionalized cyclobutane precursors. researchgate.net These studies underscore the value of the cyclobutane scaffold in probing receptor-ligand interactions and developing novel therapeutics. nih.govresearchgate.net

The introduction of a cyclobutane fragment is a key strategy for accessing novel, rigid chemical spaces for drug discovery. researchgate.net This approach allows for the creation of scaffolds that can precisely orient pharmacophoric groups, potentially enhancing biological activity. nih.govvilniustech.lt

Table 2: Bioactive Scaffolds Derived from Cyclobutane Precursors

| Precursor Type | Bioactive Scaffold/Analog | Target/Application | Key Feature | Reference(s) |

| Functionalized Cyclobutane | 3-Aminocyclobutane-1-carboxylic acid | GABA analog | Conformational restriction | nih.govnih.gov |

| Functionalized Cyclobutane | cis-(2-Aminocyclobutyl)acetic acid | GABA analog | Conformational restriction | researchgate.net |

| Difluorocyclobutanyl amine | IDH1 Inhibitor (Ivosidenib) | IDH1-mutant cancers | Increased metabolic stability | pharmablock.com |

Role in the Synthesis of Natural Products and their Analogs

Cyclobutane rings are core structural skeletons in a diverse array of complex natural products known for their fascinating architectures and potent biological activities. rsc.orgresearchgate.netopenmedicinalchemistryjournal.com The synthesis of these molecules presents a significant challenge, driving the development of innovative strategies for constructing the strained four-membered ring with precise stereocontrol. rsc.orgrsc.org

A notable example is the synthesis of the piperarborenine family of cytotoxic natural products. ntu.ac.uk The total synthesis of piperarborenine B and the structural revision of piperarborenine D were achieved using a strategy centered on a cyclobutane core. nih.govnih.govfigshare.com This approach utilized a commercially available coumalate as a starting material to prepare a cis-cyclobutane dicarboxylate. nih.gov A key innovation in this synthesis was the use of sequential, transition metal-mediated C–H arylation directly on the cyclobutane ring. nih.govbaranlab.org The carboxylic acid functionality on the cyclobutane precursor served as a directing group, enabling the controlled installation of two different aryl rings to construct the unsymmetrical natural product. nih.govacs.org This work represents the first example of catalytic C–H activation on a cyclobutane ring in the context of natural product synthesis. baranlab.org

Other synthetic campaigns targeting cyclobutane-containing natural products, such as bielschowskysin (B1247535) and solanoeclepin A, have also relied on strategic disconnections that trace back to simpler cyclobutane building blocks, often employing [2+2] cycloaddition reactions to forge the core ring structure. kib.ac.cn

Table 3: Cyclobutane-Containing Natural Products and Synthetic Strategies

| Natural Product | Key Synthetic Strategy | Precursor Type | Reference(s) |

| Piperarborenine B & D | Sequential C–H arylation | cis-Cyclobutane dicarboxylate | nih.govnih.govfigshare.combaranlab.org |

| Bielschowskysin | [2+2] Cycloaddition | Not specified | kib.ac.cn |

| Solanoeclepin A | Cobalt-mediated synthesis | Not specified | kib.ac.cn |

Auxiliary in Asymmetric Reactions and Catalysis

In asymmetric synthesis, a chiral auxiliary is a temporarily incorporated chemical unit that directs the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com While this compound itself is not commonly cited as a classical chiral auxiliary, its core structure, particularly the carboxylic acid group on a chiral cyclobutane frame, serves a conceptually similar role as a directing group to control stereoselectivity in complex reactions. acs.org

The synthesis of piperarborenines provides a compelling example where the carbonyl group of the cyclobutane carboxylic acid is considered a "latent directing group" for C–H functionalization. acs.org This strategy permits the direct and facially controlled installation of substituents, guided by the pre-existing stereocenter of the cyclobutane ring. acs.org

More explicitly, related systems have been developed where a directing group, such as 8-aminoquinoline (B160924) (8-AQ), is appended to the carboxylic acid of a chiral cyclobutane precursor. diva-portal.orgresearchgate.net This attached auxiliary then directs a palladium-catalyzed C–H arylation reaction at a specific position on the scaffold. diva-portal.orgresearchgate.net After the reaction, the auxiliary can be removed, leaving a functionalized chiral cyclobutane. This methodology highlights how the carboxylic acid function acts as an essential handle, enabling the temporary attachment of a powerful directing group to achieve high levels of stereocontrol in C–H functionalization reactions, which are notoriously difficult to control on sp³-hybridized centers. acs.org

Bioisosteric Replacement Strategies in Molecular Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a part of a lead molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.govvilniustech.lt The cyclobutane ring is an effective bioisostere due to its unique three-dimensional structure, metabolic stability, and ability to act as a rigid scaffold. nih.govresearchgate.netru.nl

The cyclobutane moiety is frequently used as a bioisostere for several common chemical groups:

Aryl Groups: A 1,3-disubstituted cyclobutane can mimic the spatial arrangement of substituents on a phenyl ring while reducing planarity and potentially improving solubility and metabolic stability. nih.gov This "escape from flatland" is a valuable tactic in modern drug design. researchgate.net

Alkenes: Replacing a double bond with a cyclobutane ring can prevent cis/trans isomerization, thereby locking the molecule in a single, well-defined geometry and increasing its stability. nih.govru.nl

tert-Butyl Groups: The 1-trifluoromethyl-cyclobutyl fragment has been explored as a bioisosteric replacement for the bulky tert-butyl group. This substitution can preserve the original mode of bioactivity while enhancing resistance to metabolic clearance, although it may moderately increase lipophilicity. acs.org

The application of cyclobutane scaffolds as bioisosteres has led to the development of successful drug candidates. For example, in the development of the IDH1 inhibitor ivosidenib, replacing a metabolically unstable cyclohexane (B81311) ring with a difluorocyclobutane moiety was a key step in achieving the desired pharmacokinetic profile. pharmablock.com This demonstrates the power of using cyclobutane derivatives to solve specific challenges in drug optimization. pharmablock.comrsc.org

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(hydroxymethyl)cyclobutane-1-carboxylic acid, offering insights into its stereochemistry and conformational dynamics in solution. acs.orgnih.gov The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals.

The puckered nature of the cyclobutane (B1203170) ring leads to distinct chemical shifts for axial and equatorial protons. nih.gov The relative stereochemistry of the hydroxymethyl and carboxylic acid groups (cis or trans) can be determined by analyzing through-space correlations in Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) experiments. The magnitude of three-bond proton-proton coupling constants (³JHH) is also diagnostic of the dihedral angles between adjacent protons, further aiding in conformational assessment. libretexts.org For instance, the coupling constants between protons on C1, C2, and the adjacent methylene (B1212753) groups will differ depending on the relative orientation of the substituents.

Interactive Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |

| H1 (methine) | 2.8 - 3.2 | m | ³J(H1,H2), ³J(H1,H-ring) |

| H2 (methine) | 2.5 - 2.9 | m | ³J(H2,H1), ³J(H2,H-ring), ³J(H2,CH₂OH) |

| CH₂OH (methylene) | 3.5 - 3.8 | m | ²J(geminal), ³J(H,H2) |

| Ring CH₂ | 1.8 - 2.4 | m | ²J(geminal), ³J(vicinal) |

| COOH | 10 - 12 | br s | - |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (methine) | 45 - 55 |

| C2 (methine) | 40 - 50 |

| CH₂OH (methylene) | 60 - 70 |

| Ring CH₂ | 20 - 35 |

| COOH | 175 - 185 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis of Derivatives

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and absolute configuration. nih.govnih.gov While a crystal structure for this compound itself may not be readily available, analysis of suitable crystalline derivatives allows for the unambiguous determination of its three-dimensional arrangement.

The determination of the absolute configuration of a chiral molecule by X-ray diffraction is often achieved by the inclusion of a heavy atom, which enhances anomalous scattering effects. researchgate.net The Flack parameter is a critical value obtained from the crystallographic data that indicates the correctness of the assigned absolute stereochemistry. ed.ac.uk For derivatives of this compound, the puckered conformation of the cyclobutane ring and the relative orientations of the hydroxymethyl and carboxylic acid groups in the crystal lattice can be precisely determined. This solid-state information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the conformational landscape of this compound. dtic.milrsc.org The vibrational spectrum is sensitive to the molecule's structure and the different conformations will have distinct spectral signatures.

The IR spectrum will prominently feature a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid dimer, and a strong carbonyl (C=O) stretching band around 1700-1725 cm⁻¹. The O-H stretch of the hydroxymethyl group will appear as a sharper band around 3200-3500 cm⁻¹. The C-O stretching vibrations of the primary alcohol and carboxylic acid will be observed in the 1000-1300 cm⁻¹ region. kurouskilab.com

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C-C stretching and ring puckering modes of the cyclobutane ring are often more prominent in the Raman spectrum. dtic.mil Theoretical calculations can be used to predict the vibrational frequencies for different conformers, and comparison with experimental spectra can provide insights into the dominant conformation in the sample.

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretching (dimer) | 2500 - 3300 (broad) |

| Hydroxymethyl O-H | Stretching | 3200 - 3500 |

| Carbonyl C=O | Stretching | 1700 - 1725 |

| C-O | Stretching | 1000 - 1300 |

| Cyclobutane Ring | Puckering/Breathing | 800 - 1000 |

Mass Spectrometry for Reaction Monitoring and Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. acs.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation patterns of the molecule, which can provide valuable structural information.

The fragmentation of this compound upon ionization is expected to involve characteristic losses of small neutral molecules. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). libretexts.orgyoutube.com The hydroxymethyl group can be lost as formaldehyde (B43269) (CH₂O). The cleavage of the cyclobutane ring can also lead to characteristic fragment ions. docbrown.info By analyzing these fragmentation patterns, it is possible to deduce structural features of the molecule and its derivatives.

Mass spectrometry is also a powerful tool for monitoring the progress of chemical reactions in real-time. nih.gov For instance, in the synthesis of this compound, MS can be used to track the disappearance of starting materials and the appearance of the product, allowing for the optimization of reaction conditions.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling offer powerful predictive capabilities for understanding the structure, energetics, and reactivity of this compound at the atomic level. illinois.edu

The puckered nature of the cyclobutane ring gives rise to multiple possible conformations for this compound. Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic conformational search to identify the low-energy conformers. researchgate.net By calculating the potential energy surface, it is possible to map the energy landscape of the molecule, identifying the global minimum and other local minima, as well as the transition states connecting them. illinois.edu This analysis reveals the relative populations of different conformers at a given temperature and the energy barriers for interconversion between them. For this compound, the key conformational variables include the ring puckering and the orientation of the hydroxymethyl and carboxylic acid substituents (axial vs. equatorial).

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of this compound. acs.orgrsc.org These calculations can predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to validate the computational model.

Furthermore, quantum chemical calculations can be used to investigate the reactivity of the molecule. For example, by calculating the energies of reactants, transition states, and products, it is possible to predict the reaction pathways and activation barriers for various chemical transformations. nih.gov Analysis of the molecular orbitals (HOMO and LUMO) and the electrostatic potential can provide insights into the sites of electrophilic and nucleophilic attack, guiding the design of new reactions. Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions that contribute to the stability of certain conformations. acs.org

Reaction Pathway Modeling and Transition State Analysis

For instance, computational studies on the base-catalyzed reactions of cyclobutane-1,2-dione have successfully mapped out complex reaction coordinates. beilstein-journals.org These investigations typically employ a variety of ab initio and density functional theory (DFT) methods, such as MP2, SCS-MP2, CCSD(T), and M06-2X, to model the reaction system. beilstein-journals.org In the case of cyclobutane-1,2-dione reacting with a hydroxide (B78521) anion, researchers have considered several possible pathways, including benzilic acid type rearrangements and ring-opening reactions. beilstein-journals.org

By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction can be constructed. This allows for the determination of activation energies for different pathways, thereby predicting the most likely reaction outcome. For cyclobutane-1,2-dione, calculations showed that while multiple products were thermodynamically favorable, the activation barrier for the benzilic acid type rearrangement was significantly lower than for competing ring-opening pathways. beilstein-journals.org This computational finding was in good agreement with experimental observations. beilstein-journals.org

A similar methodological approach could be applied to this compound to explore reactions such as esterification, oxidation of the hydroxymethyl group, or decarboxylation. Such a study would involve identifying the transition state structures for each potential reaction and calculating the associated energy barriers.

Table 1: Representative Computational Methods in Reaction Pathway Analysis

| Method | Description | Application |

|---|---|---|

| MP2 | Møller–Plesset perturbation theory of the second order. | A common ab initio method for including electron correlation. |

| CCSD(T) | Coupled cluster with single, double, and perturbative triple excitations. | A high-accuracy "gold standard" ab initio method. |

Spectroscopic Property Prediction and Validation

The prediction of spectroscopic properties through computational chemistry is a vital step in the structural elucidation of new compounds and the validation of experimental data. For this compound, theoretical calculations can provide valuable insights into its expected Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by two very distinct absorptions: a very broad O–H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch between 1710 and 1760 cm⁻¹. openstax.orglibretexts.org The hydroxymethyl group would introduce another broad O–H stretch around 3200-3600 cm⁻¹ and a C–O stretching band between 1000-1200 cm⁻¹. rose-hulman.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR, the carboxyl carbon typically appears in the range of 165 to 185 δ. openstax.orglibretexts.org The carbon of the hydroxymethyl group would be expected in the range of 50-65 δ. In ¹H NMR, the acidic proton of the carboxylic acid is highly deshielded and usually appears as a broad singlet near 12 δ. openstax.orglibretexts.org The protons of the hydroxymethyl group and the cyclobutane ring would appear in the upfield region, with their exact chemical shifts and coupling patterns depending on the stereochemistry of the molecule.

Computational methods, particularly DFT, are frequently used to predict these spectroscopic properties. For example, in a study of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, DFT calculations at the B3LYP/cc-pVDZ level were used to simulate the IR and NMR spectra. The calculated vibrational frequencies and chemical shifts showed good correlation with the experimental data, aiding in the structural confirmation of the synthesized compound. This combined experimental and computational approach provides a robust methodology for spectroscopic analysis.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Range | Notes |

|---|---|---|---|

| IR | Carboxyl O–H stretch | 2500-3300 cm⁻¹ | Very broad |

| IR | Carbonyl C=O stretch | 1710-1760 cm⁻¹ | Strong |

| IR | Hydroxyl O–H stretch | 3200-3600 cm⁻¹ | Broad |

| IR | C–O stretch | 1000-1200 cm⁻¹ | Strong |

| ¹³C NMR | Carboxyl Carbon | 165-185 δ | |

| ¹³C NMR | CH₂OH Carbon | 50-65 δ |

Structural Characterization using Cremer-Pople Puckering Parameters and Exit Vector Plots

The conformation of the cyclobutane ring is a critical aspect of the molecule's three-dimensional structure and can significantly influence its reactivity and biological activity. Unlike planar depictions, the cyclobutane ring exists in a puckered conformation to relieve torsional strain. nih.gov The precise nature of this puckering can be quantitatively described using Cremer-Pople puckering parameters.

The Cremer-Pople system defines the conformation of a four-membered ring using two parameters: a puckering amplitude (q) and a phase angle (φ). The puckering amplitude quantifies the extent of deviation from planarity, while the phase angle describes the type of puckering. For cyclobutane, the puckering is a dynamic process, and the molecule can invert between equivalent puckered conformations. nih.gov

Substituents on the cyclobutane ring can have a significant impact on the ring's preferred conformation. A computational study on cyclobutanecarboxylic acid, a closely related molecule, utilized potential energy surface scans at the B3LYP/aug-cc-pVTZ level to investigate the conformational preferences. researchgate.net The study identified four distinct stable conformers, highlighting the influence of the carboxylic acid group on the ring's structure. researchgate.net For this compound, the presence of two substituents would be expected to create a more complex conformational landscape, with certain puckered states being energetically favored to minimize steric interactions between the substituents.